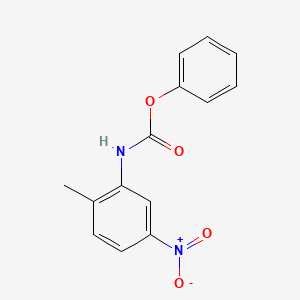
phenyl (2-methyl-5-nitrophenyl)carbamate
Vue d'ensemble
Description
Phenyl (2-methyl-5-nitrophenyl)carbamate, also known as carbaryl, is a widely used insecticide in the agricultural industry. It is a white crystalline solid that is soluble in water and has a broad spectrum of activity against various pests. Carbaryl has been extensively researched for its synthesis method, mechanism of action, biochemical and physiological effects, and its advantages and limitations for lab experiments.
Mécanisme D'action
Carbaryl works by inhibiting the activity of the enzyme acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine. This results in an accumulation of acetylcholine in the nervous system, leading to overstimulation of the nerves and ultimately paralysis of the insect.
Biochemical and physiological effects:
Carbaryl has been shown to have both acute and chronic effects on the nervous system of insects. Acute exposure to phenyl (2-methyl-5-nitrophenyl)carbamate can cause rapid paralysis and death, while chronic exposure can lead to long-term effects such as reduced fertility and decreased immune function.
Avantages Et Limitations Des Expériences En Laboratoire
Carbaryl is a widely used insecticide in the agricultural industry, and its effectiveness against various pests has been well established. However, its use in lab experiments can be limited due to its toxicity and potential for environmental contamination. Alternative insecticides with lower toxicity and environmental impact may be more suitable for lab experiments.
Orientations Futures
There are several areas of future research that could be explored regarding phenyl (2-methyl-5-nitrophenyl)carbamate. One area is the development of more efficient synthesis methods to increase the yield of the final product. Another area is the investigation of the long-term effects of this compound exposure on non-target organisms, such as bees and other pollinators. Additionally, the development of alternative insecticides with lower toxicity and environmental impact could be explored.
Applications De Recherche Scientifique
Carbaryl has been extensively studied for its insecticidal properties and has been used to control various pests in the agricultural industry. It has also been used in public health to control disease-carrying insects such as mosquitoes. Carbaryl has been shown to be effective against a wide range of pests, including beetles, aphids, and mites.
Propriétés
IUPAC Name |
phenyl N-(2-methyl-5-nitrophenyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O4/c1-10-7-8-11(16(18)19)9-13(10)15-14(17)20-12-5-3-2-4-6-12/h2-9H,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JISLPEFHWQXBTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)OC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-chloro-2-fluorobenzoyl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B3924279.png)
![2-[(5-allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-N-2-pyridinylacetamide](/img/structure/B3924284.png)
![[4-(5-propyl-2-pyrimidinyl)phenyl]methanol](/img/structure/B3924292.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-methyl-9H-purin-6-amine](/img/structure/B3924294.png)

![N'-[1-(3-bromo-4-methoxyphenyl)ethylidene]-4-methoxybenzohydrazide](/img/structure/B3924304.png)
![N~2~-(3,4-dimethoxyphenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3924308.png)
![N-methyl-2-(6-methyl-3,4-dihydroquinolin-1(2H)-yl)-2-oxo-N-[2-(1H-pyrazol-4-yl)ethyl]ethanamine](/img/structure/B3924316.png)
![4-(3-pyridinyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B3924326.png)
![N-({1-[(5-cyclopentyl-2-thienyl)methyl]-3-piperidinyl}methyl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B3924333.png)

![6-[(3-fluorobenzyl)amino]-N-[2-(1-methyl-2-piperidinyl)ethyl]nicotinamide](/img/structure/B3924349.png)
![4-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[2-(trifluoromethyl)phenyl]butanamide](/img/structure/B3924365.png)
![10-cyclohexylidene-4-(2,5-dimethylphenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B3924369.png)